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1-Adamantanebutan-4-ol

Cat. No.: B13416715
M. Wt: 208.34 g/mol
InChI Key: IFXSQCNXGPNIMB-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of Adamantane (B196018)

The existence of adamantane was first postulated in 1924 by H. Decker, who named the theoretical molecule "decaterpene". wikipedia.orgchemistrylearner.com However, it wasn't until 1933 that Czech chemists S. Landa and V. Machacek successfully isolated adamantane from petroleum. chemistrylearner.com The first laboratory synthesis was achieved by Vladimir Prelog in 1941, though the process was complex and yielded very little of the compound. wikipedia.orgchemistrylearner.com A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis method, making adamantane readily available for widespread research. mdpi.comnih.gov

Structurally, adamantane (C₁₀H₁₆) is a tricyclic alkane, a member of the diamondoid family of hydrocarbons. solubilityofthings.comnih.gov Its molecule is a rigid cage composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.orgontosight.ai This arrangement results in a highly symmetrical (Td symmetry) and virtually strain-free structure, contributing to its high melting point (269 °C) and exceptional stability. worldscientific.comworldscientific.com The carbon skeleton of adamantane defines two distinct types of positions for substitution: four equivalent tertiary bridgehead positions (C1, C3, C5, and C7) and six equivalent secondary methylene (B1212753) positions (C2, C4, C6, C8, C9, and C10). nih.gov

Overview of Adamantane Derivatives in Academic Inquiry

The unique properties of the adamantane cage have led to the synthesis and investigation of a vast array of its derivatives. nih.govresearchgate.net By attaching various functional groups to the adamantane core, researchers can fine-tune the molecule's properties for specific applications. ontosight.ai

In medicinal chemistry, adamantane derivatives have been explored for a wide range of therapeutic uses, including antiviral, antidiabetic, and neuroprotective agents. nih.govontosight.aimdpi.com The lipophilic nature of the adamantane group can enhance a drug's ability to cross cell membranes and the blood-brain barrier. nih.gov Furthermore, the rigid structure can provide a stable anchor for pharmacophores, leading to improved binding with biological targets. researchgate.net

Table 1: Examples of Adamantane Derivatives in Medicinal Chemistry

Compound NameTherapeutic Application
AmantadineAntiviral, Antiparkinsonian chemistrylearner.comontosight.ai
MemantineAlzheimer's disease nih.govpublish.csiro.au
RimantadineAntiviral nih.govpublish.csiro.au
SaxagliptinType 2 diabetes nih.govmdpi.com
VildagliptinType 2 diabetes nih.govmdpi.com
AdapaleneAcne mdpi.com
TromantadineAntiviral researchgate.net

Research Trajectories for Hydroxy-Substituted Adamantane Derivatives like 1-Adamantanebutan-4-ol

Hydroxy-substituted adamantane derivatives, or adamantane alcohols, are a significant class of compounds in their own right. researchgate.netusg.edu The introduction of a hydroxyl group can increase the polarity of the molecule, influencing its solubility and potential for hydrogen bonding, while still benefiting from the rigidity and stability of the adamantane core. tennessee.edu These characteristics make them valuable intermediates in the synthesis of more complex adamantane-based molecules. researchgate.net

Research into adamantane alcohols has focused on their synthesis and their potential applications. researchgate.netresearchgate.net For instance, studies have explored the stereoselective synthesis of adamantyl-piperidines with hydroxyl substitutions, investigating their activity against influenza viruses. rsc.org The synthesis of various adamantane polyols through direct oxidation has also been a subject of investigation. researchgate.netmdpi.com

This compound, with its butyl alcohol substituent at one of the bridgehead positions of the adamantane cage, is a specific example of a hydroxy-substituted adamantane derivative. delta-f.com Its structure suggests a molecule with both the lipophilic character of the adamantane core and the reactive potential of a primary alcohol. This makes it a valuable building block for the synthesis of other adamantane derivatives with potentially interesting biological activities. delta-f.com For example, it is noted that adamantanealkanamines, which could be synthesized from compounds like this compound, have shown potential as antidepressant and anti-Parkinson agents. delta-f.com

Further research into this compound and similar long-chain adamantane alcohols could explore their potential in various fields, including:

Drug Discovery: As precursors for novel therapeutic agents.

Materials Science: In the development of new polymers and lubricants. wikipedia.org

Supramolecular Chemistry: As components in the design of self-assembling systems. mdpi.com

The continued exploration of hydroxy-substituted adamantane derivatives like this compound is a promising avenue for the discovery of new molecules with unique and valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O B13416715 1-Adamantanebutan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

4-(1-adamantyl)butan-1-ol

InChI

InChI=1S/C14H24O/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,1-10H2

InChI Key

IFXSQCNXGPNIMB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCCO

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Adamantanebutan 4 Ol Analogues

Carbocationic Rearrangements in Adamantane (B196018) Systems

The rigid, cage-like structure of the adamantane nucleus imparts unique stability to carbocation intermediates, making carbocationic rearrangements a hallmark of adamantane chemistry. The formation of the 1-adamantyl cation is a thermodynamically favorable process due to the ideal geometry of the bridgehead carbon, which minimizes the strain typically associated with planar carbocations. nih.gov This inherent stability drives complex rearrangement cascades from various polycyclic hydrocarbon precursors, ultimately converging to the adamantane skeleton. nih.govreddit.com

These rearrangements are facilitated by a series of intramolecular 1,2-hydride and alkyl shifts. rsc.orgsciencemadness.org For instance, in the Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene to adamantane, the reaction proceeds through a complex sequence of cationic intermediates. nih.gov Although the precise mechanism can involve numerous pathways, the driving force is the progressive formation of more stable carbocations, culminating in the highly stable tertiary 1-adamantyl cation. nih.govreddit.com

In the context of 1-adamantanebutan-4-ol, the generation of a carbocation at the adamantyl bridgehead (C1) is a key reactive pathway. While the primary alcohol at the end of the butyl chain is unlikely to form a stable carbocation directly, reactions involving the adamantane core under acidic conditions can readily generate the 1-adamantyl cation. wikipedia.orgacs.org Studies in superacid media have been instrumental in observing these stable carbocations and mapping the energy profiles of their formation and interconversion. researchgate.net The rearrangement from a secondary (e.g., 2-adamantyl) to a tertiary (1-adamantyl) cation is rapid and involves intermolecular hydride transfer, highlighting the dynamic nature of these species. rsc.org

Table 1: Key Features of Carbocationic Rearrangements in Adamantane Systems
PhenomenonDescriptionDriving ForceRelevant Shift Type
High Cation StabilityThe tertiary 1-adamantyl cation exhibits exceptional stability compared to other carbocations. nih.govThermodynamic stability of the adamantane cage, minimizing ring and angle strain. reddit.comN/A
Isomerization CascadesComplex polycyclic precursors rearrange under acidic conditions to form the adamantane skeleton. nih.govStepwise formation of progressively more stable carbocation intermediates. researchgate.net1,2-Alkyl Shift sciencemadness.org
Intermolecular Hydride TransferRapid rearrangement between adamantyl cation isomers (e.g., 2-yl to 1-yl) can be catalyzed by adamantane itself. rsc.orgFormation of the more stable tertiary carbocation from a secondary one.1,2-Hydride Shift rsc.org

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in adamantane alcohols like this compound is a key site for chemical transformations, including oxidation, etherification, and substitution. The reactivity of the -OH group is influenced by its position (primary, secondary, or tertiary) and the steric bulk of the adamantyl moiety.

Oxidation of adamantane and its alcohol derivatives can yield a variety of products, including ketones and more highly oxygenated compounds like diols and triols. mdpi.comresearchgate.net For example, 1-adamantanol (B105290) can be oxidized to produce diols, which may be further oxidized to keto-alcohols. mdpi.com The oxidation of adamantane with reagents like sulfuric acid can lead to the formation of adamantanone, a reaction that proceeds through the 1-adamantyl cation followed by a 1,2-hydride shift to form the more reactive 2-adamantyl cation, which is then oxidized. researchgate.net

The hydroxyl group can also be converted into other functionalities. Under acidic conditions, the -OH group can be protonated to form a good leaving group (H₂O), facilitating nucleophilic substitution or elimination reactions. libretexts.org For instance, adamantane alcohols can react with other alcohols in the presence of sulfuric acid to form ethers. researchgate.net Similarly, treatment with hydrohalic acids can convert the alcohol to the corresponding alkyl halide. The bulky adamantyl group can influence the mechanism of these reactions, often favoring pathways that proceed through a stable carbocation intermediate (SN1-type) rather than a sterically hindered backside attack (SN2-type).

Reactions of the Butyl Chain Moiety

The butyl chain of this compound is composed of sp³-hybridized C-H bonds, which are generally less reactive than the hydroxyl group or the tertiary C-H bonds of the adamantane cage. However, these bonds can undergo functionalization through radical-mediated pathways. nih.govrsc.org

Direct C-H functionalization offers an efficient way to introduce new chemical groups onto the alkyl chain. researchgate.net One common strategy involves hydrogen atom transfer (HAT), where a reactive radical species abstracts a hydrogen atom from the chain to form a carbon-centered radical. nih.gov This radical can then be trapped by various reagents. For example, radical alkylation can be achieved by adding the adamantyl radical intermediate to an alkene acceptor in a Giese-type reaction. nih.gov

Photoredox catalysis has emerged as a powerful tool for the selective functionalization of C-H bonds. nih.gov In some systems, a photocatalyst and a HAT catalyst work in tandem to selectively activate specific C-H bonds. While the tertiary C-H bonds at the adamantane bridgehead are often the most reactive towards radical abstraction, conditions can be tuned to favor functionalization at other positions. nih.gov For a molecule like this compound, competition would exist between abstraction at the adamantane core and along the butyl chain. The presence of the hydroxyl group could also influence the regioselectivity of such reactions.

Multi-component and Cascade Reactions

The rigid, well-defined tetrahedral structure of the adamantane core makes it an excellent scaffold, or "tecton," for building complex molecular architectures through multi-component and cascade reactions. researchgate.net These reactions allow for the efficient construction of highly functionalized molecules in a single step from three or more starting materials.

Adamantane derivatives, including amines and iodides derived from alcohols, have been successfully employed in palladium-catalyzed multi-component reactions. For example, 1-adamantylamine can be coupled with allenes and aryl iodides to assemble complex structures. researchgate.net This demonstrates how functional groups appended to the adamantane cage can participate in sophisticated bond-forming sequences.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, have also been used to construct adamantane-containing systems. mdpi.com These processes often involve a series of condensation and cyclization steps. For example, the reaction of a diketone with acrylates can proceed through a cascade of aldol, Michael, and Dieckmann condensations to rapidly build a substituted adamantane core. mdpi.comnih.gov In other examples, transannular cyclization of a bicyclic precursor can generate a 1-adamantyl cation intermediate, which is then trapped by a nucleophile present in the reaction mixture to complete the cascade. nih.gov

Table 2: Examples of Multi-component and Cascade Reactions with Adamantane Analogues
Reaction TypeAdamantane Derivative UsedKey TransformationReference
Palladium-Catalyzed 3-Component Reaction1-AdamantylamineCoupling of amine, allene, and aryl iodide. researchgate.net
Passerini Multicomponent Reaction1-Adamantyl isocyanideReaction of an isocyanide, aldehyde, and carboxylic acid. nih.gov
Ugi-azide Multicomponent Reaction1-Adamantyl isocyanideFormation of dihydroquinazoline derivatives. nih.gov
Condensation CascadeNon-adamantane precursorsA sequence of aldol, Michael, and Dieckmann reactions to build the adamantane core. mdpi.comnih.gov

Studies of Reaction Pathways and Transition States

Understanding the reactivity of adamantane derivatives requires detailed investigation of their reaction pathways, including the structures and energies of intermediates and transition states. Computational chemistry has become an invaluable tool for elucidating these complex mechanisms, particularly for processes involving carbocation rearrangements. researchgate.net

Theoretical calculations are used to determine the geometry of transition states and calculate activation energies. researchgate.net For hydride and alkyl shifts, these calculations can help predict the likelihood and rate of such rearrangements. For example, computational studies have predicted that transannular cyclizations leading to adamantyl cations are preferred over pathways that would lead to noradamantane derivatives. nih.gov The agreement between computational predictions and experimental outcomes provides strong support for the proposed mechanisms. These studies also highlight the importance of non-covalent interactions and dynamic effects in influencing reaction pathways. rsc.org

Advanced Spectroscopic and Analytical Characterization of Adamantane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including adamantane (B196018) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the adamantane core and the substituent chain.

For 1-Adamantanebutan-4-ol, the ¹H NMR spectrum is expected to exhibit characteristic signals for both the adamantane cage and the butanol side chain. The protons on the adamantane cage typically appear as a set of broad multiplets in the upfield region, generally between 1.5 and 2.1 ppm. Specifically, the six methylene (B1212753) protons (C-2, C-8, C-9) at positions beta to the substituent are expected around 1.6-1.8 ppm, the six methine protons (C-3, C-5, C-7) at gamma positions around 2.0 ppm, and the three methylene protons (C-4, C-6, C-10) at the delta position also in the 1.7 ppm region. The protons of the butanol chain will show distinct signals. The methylene group attached to the adamantane cage (C-1') would likely appear as a triplet around 1.4-1.6 ppm. The methylene group adjacent to the hydroxyl group (C-4') is expected to be a triplet in the downfield region of 3.6-3.8 ppm due to the deshielding effect of the oxygen atom. The intermediate methylene groups (C-2' and C-3') would present as multiplets in the 1.3-1.7 ppm range. The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane-CH₂ (β)1.6 - 1.8 (m)36 - 42
Adamantane-CH (γ)~2.0 (br s)28 - 30
Adamantane-CH₂ (δ)~1.7 (br s)36 - 42
Adamantane-C (quaternary)-30 - 35
-CH₂- (C-1')1.4 - 1.6 (t)Aliphatic region
-CH₂- (C-2', C-3')1.3 - 1.7 (m)Aliphatic region
-CH₂-OH (C-4')3.6 - 3.8 (t)60 - 65
-OHVariable (br s)-

Note: Predicted values are based on typical chemical shifts for adamantane derivatives and alkanols. m = multiplet, t = triplet, br s = broad singlet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. researchgate.net For this compound, these techniques can confirm the presence of the hydroxyl group and the characteristic vibrations of the adamantane cage and the alkyl chain.

In the IR spectrum, the most prominent and diagnostic absorption band will be the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. The C-H stretching vibrations of the adamantane cage and the butanol chain are expected in the 2850-3000 cm⁻¹ region. mdpi.com The spectrum would also show C-H bending vibrations (scissoring and rocking) for the methylene groups in the 1450-1470 cm⁻¹ range. A key absorption for the alcohol functionality is the C-O stretching vibration, which for a primary alcohol like this compound, is expected to appear as a strong band between 1050 and 1075 cm⁻¹. The adamantane cage itself has a series of characteristic "fingerprint" absorptions in the lower wavenumber region (below 1400 cm⁻¹), which are due to the various C-C stretching and C-C-C bending modes of the rigid cage structure. deepdyve.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H stretching and bending vibrations of the adamantane and alkyl chain will be clearly visible. The symmetric C-C stretching of the adamantane cage often gives rise to a strong and sharp Raman band, which is a characteristic feature of adamantane derivatives.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch3200 - 3600 (broad)WeakStrong (IR)
C-H Stretch (Adamantane & Butyl)2850 - 30002850 - 3000Strong
C-H Bend (CH₂)1450 - 14701450 - 1470Medium
C-O Stretch (Primary Alcohol)1050 - 1075WeakStrong (IR)
Adamantane Cage Vibrations< 1400< 1400Medium (Fingerprint region)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₄O), the molecular weight is 208.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208.

The fragmentation of this compound is likely to be dominated by cleavages related to both the adamantane moiety and the alcohol functional group. A common fragmentation pathway for adamantane derivatives is the loss of the substituent to form the stable adamantyl cation at m/z 135. Therefore, a prominent peak at m/z 135 is anticipated.

Fragmentation of the butanol chain can also occur. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a characteristic fragmentation of alcohols, which would lead to the loss of a C₃H₇ radical, resulting in a fragment at m/z 165. Dehydration, the loss of a water molecule (18 Da), is another common fragmentation pathway for alcohols, which would produce a peak at m/z 190 (M-18). Further fragmentation of these primary fragments would lead to a complex pattern of smaller ions. For instance, the mass spectrum of 1-adamantanol (B105290) shows a base peak at m/z 93, resulting from the fragmentation of the adamantane cage itself. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
208[C₁₄H₂₄O]⁺ (Molecular Ion)-
190[C₁₄H₂₂]⁺Loss of H₂O
165[C₁₁H₁₇O]⁺Alpha-cleavage (loss of C₃H₇)
135[C₁₀H₁₅]⁺ (Adamantyl cation)Loss of butanol chain
93, 79, 67Various hydrocarbon fragmentsFragmentation of the adamantane cage

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While a crystal structure for this compound is not publicly available, the technique has been widely applied to other adamantane derivatives, revealing key structural features. researchgate.netnih.gov

Advanced Non-Linear Spectral Decomposition and Regression Methods in Spectroscopic Analysis

In the analysis of complex spectroscopic data, especially from biological or polymeric systems containing adamantane moieties, advanced computational methods are becoming increasingly important. Techniques such as non-linear spectral decomposition and regression can be employed to extract subtle information from complex spectra that may not be apparent from simple peak analysis.

For instance, if this compound were part of a more complex system, such as a polymer or a biological conjugate, its spectroscopic signature might overlap with signals from other components. Non-linear methods, like principal component analysis (PCA) and partial least squares (PLS) regression, can be used to deconvolve these complex spectra and identify the contribution of the adamantane derivative. These methods are particularly useful in quantitative analysis, where they can build predictive models to determine the concentration of the adamantane-containing species in a mixture. Furthermore, advanced algorithms can help in correlating subtle spectral changes with specific structural or environmental perturbations, providing a deeper understanding of the molecule's behavior in its environment.

Theoretical and Computational Studies of Adamantane Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules like 1-Adamantanebutan-4-ol. DFT methods provide a balance between computational cost and accuracy, making them well-suited for molecules of this size.

A typical DFT study on this compound would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key structural parameters.

Subsequent calculations on the optimized structure would yield a wealth of information regarding its electronic properties. The distribution of electron density can be analyzed through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity; the HOMO-LUMO energy gap is an indicator of its kinetic stability.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would be expected to show a region of negative potential around the hydroxyl group's oxygen atom, highlighting its capacity for hydrogen bonding, while the adamantane (B196018) cage would exhibit a nonpolar character.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following values are hypothetical and serve to illustrate the typical output of DFT calculations.)

PropertyCalculated ValueSignificance
Ground State Energy-815.4 HartreesTotal electronic energy at 0 K.
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap8.0 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment1.9 DebyeMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

While the adamantane cage of this compound is rigid, the n-butanol substituent introduces conformational flexibility. Understanding the preferred orientations of this side chain is critical, as different conformers can exhibit distinct physical properties and biological activities. Molecular Dynamics (MD) simulations and systematic conformational analysis are the primary computational tools for exploring this flexibility.

The key rotatable bonds in the butanol side chain are the C-C single bonds. A conformational search would systematically rotate these bonds to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Molecular Dynamics simulations offer a more dynamic perspective. In an MD simulation, the motion of every atom in this compound is calculated over time by solving Newton's equations of motion. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent like water to understand how the environment influences conformational preferences. An MD trajectory provides insights into the stability of different conformers and the energy barriers for interconversion between them. For this compound, MD simulations could reveal, for example, the propensity of the hydroxyl group to form an intramolecular hydrogen bond with the adamantane cage or its interactions with surrounding solvent molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are for illustrative purposes to show the output of a conformational analysis.)

ConformerDihedral Angle (°Cα-Cβ-Cγ-O)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti1800.0065
Gauche (+)600.8517.5
Gauche (-)-600.8517.5

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are instrumental in confirming the structure of a synthesized compound and in assigning experimental spectral features.

Frequency calculations, typically performed at the DFT level of theory, can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum and the scattered peaks in a Raman spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the adamantane cage and the butanol chain, and various bending and rocking motions.

NMR chemical shifts (¹H and ¹³C) can also be accurately predicted using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding of each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. The predicted NMR spectrum for this compound would show distinct signals for the protons and carbons of the adamantane cage and the butanol side chain, aiding in the complete assignment of the experimental spectrum.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch3650Strong
C-H stretch (adamantane)2900-3000Strong
C-H stretch (butyl chain)2850-2960Medium
C-O stretch1050Strong

Electronic Structure and Bonding Analysis

A deeper understanding of the chemical bonding and electronic structure of this compound can be achieved through advanced computational analyses. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide detailed insights into the nature of chemical bonds and intermolecular interactions.

NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs. For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the C-C, C-H, C-O, and O-H bonds (e.g., their sigma character). It can also reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

QTAIM analysis, on the other hand, defines atoms and bonds based on the topology of the electron density. This method can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative information about the strength and nature of the chemical bonds. For this compound, QTAIM could be used to precisely characterize the covalent bonds within the molecule and any potential weak intramolecular interactions.

In Silico Design and Virtual Screening of Adamantane Derivatives

This compound can serve as a valuable starting point or scaffold in the in silico design of new molecules with desired properties. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein receptor.

In a virtual screening workflow, the three-dimensional structure of this compound could be used as a query to search for structurally similar molecules in a database. Alternatively, and more powerfully, it could be used as a core fragment to which various chemical groups are computationally added to create a virtual library of novel adamantane derivatives.

These derivatives would then be computationally evaluated for their potential to interact with a specific biological target. This is often done using molecular docking, a simulation technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. The results of such a virtual screening could guide the synthesis of new adamantane derivatives with enhanced biological activity. For example, derivatives of this compound could be designed and screened for their potential as inhibitors of a particular enzyme.

Applications of Adamantane Derivatives in Materials Science and Engineering

Incorporation into Polymeric Materials

The incorporation of adamantane (B196018) moieties into polymer structures can significantly enhance their properties. nih.gov

Adamantane-containing polymers can be synthesized by either incorporating adamantane units into the polymer backbone or by attaching them as pendant groups. nih.gov For instance, adamantane-containing methacrylate (B99206) polymers have been synthesized through free radical copolymerization reactions. rsc.orgresearchgate.net Adamantane-based polyimides and polyaramids have also been developed, often exhibiting exceptional thermal stability. rsc.orgacs.org

The bulky and rigid nature of the adamantane group can significantly impact the physical properties of polymers. nih.gov

Mechanical Properties: Adamantane-containing polymers can exhibit improved stiffness and mechanical strength due to the rigidity of the adamantane cage. rsc.org

Solubility: The incorporation of the lipophilic adamantane group can enhance the solubility of otherwise intractable polymers in organic solvents. nih.gov

Optical Properties: Adamantane-based polymers, such as certain polyimides, can exhibit high optical transparency and low refractive indices, making them suitable for optical applications. rsc.orgresearchgate.net

Dielectric Properties: The nonpolar nature of the adamantane cage can lead to polymers with low dielectric constants, which is advantageous for microelectronics applications. rsc.orgresearchgate.net

Table 2: Impact of Adamantane Moieties on Polymer Properties

PropertyEffect of Adamantane Incorporation
Glass Transition Temperature (Tg) Increased
Thermal Stability Increased
Stiffness/Modulus Increased
Solubility (in organic solvents) Generally Increased
Optical Transparency Often High
Dielectric Constant Decreased

Development of Advanced Functional Materials

Adamantane derivatives are also key components in the design of a variety of advanced functional materials.

The high transparency and thermal stability of adamantane-containing polymers make them excellent candidates for optical materials. researchgate.net For example, colorless polyimides derived from adamantane-containing diamines have been shown to have excellent optical transparency with over 80% transmittance at 400 nm. rsc.org Furthermore, the introduction of adamantane can improve the refractive index of polymers. researchgate.net Adamantane derivatives have also been explored for their nonlinear optical properties. nih.gov

The well-defined, three-dimensional structure of adamantane makes it an ideal building block for the construction of porous organic frameworks (POFs) and other microporous materials. researchgate.netmdpi.com These materials can exhibit high surface areas and are being investigated for their potential in gas storage and separation. mdpi.comnih.govscienmag.com Adamantane-based microporous frameworks have demonstrated good capabilities for the adsorption of small gas molecules like carbon dioxide and methane. mdpi.comnih.gov

Table 3: Gas Adsorption in Adamantane-Based Porous Materials

GasAdsorption CapacityReference
CO₂ 8.9–9.0 wt % at 273 K/1 bar mdpi.comnih.gov
CH₄ 1.43–1.63 wt % at 273 K/1 bar mdpi.comnih.gov

Recent research has explored the use of adamantane derivatives in the development of ferroelectric materials. rsc.orgacs.org By strategically reducing the symmetry of adamantane-based molecules, researchers have been able to induce ferroelectric properties. rsc.org For example, 2-adamantylammonium bromide has been reported as a metal-free ferroelectric with a high Curie temperature. rsc.org Another study demonstrated ferroelectric properties in a homochiral organic salt of l-prolinammonium 1-adamantane carboxylate. acs.org These findings open up new avenues for the design of novel, organic-based ferroelectric materials. nih.gov

1-Adamantanebutan-4-ol, with its combination of a rigid adamantane core and a reactive hydroxyl-terminated side chain, represents a valuable, though currently under-explored, building block in synthetic and materials chemistry. While specific data for this compound remains limited, the broader landscape of adamantane chemistry clearly indicates its potential. The incorporation of adamantane derivatives into polymers and the development of adamantane-based functional materials have already demonstrated significant advantages in enhancing thermal stability, tuning optical and dielectric properties, creating porous frameworks for gas sorption, and even inducing ferroelectricity. Further investigation into the synthesis and properties of this compound and its derivatives is warranted to fully unlock their potential in the next generation of advanced materials.

Adamantane Scaffolds in Nanomaterials and Designed Nanostructures

The rigid, thermally stable, and well-defined three-dimensional structure of the adamantane cage makes it an exceptional building block, or scaffold, for the construction of advanced nanomaterials and precisely designed nanostructures. Its diamondoid nature, consisting of a strainless fused cyclohexane (B81311) ring system, provides a robust and predictable framework upon which to build complex molecular architectures. This has led to its widespread use in various areas of nanotechnology, from drug delivery systems to the development of novel materials with unique optoelectronic properties.

One of the most significant applications of adamantane scaffolds is in the field of supramolecular chemistry, particularly in host-guest interactions. The lipophilic adamantane cage fits perfectly within the hydrophobic cavity of cyclodextrins, forming stable inclusion complexes. nih.gov This highly specific and strong interaction is a powerful tool for the non-covalent assembly of nanostructures. For instance, adamantane-functionalized nanoparticles can be directed to self-assemble onto cyclodextrin-modified surfaces, creating ordered arrays with controlled spacing and orientation. This principle has been utilized to construct biosensors, drug delivery vehicles, and responsive materials.

Adamantane derivatives also serve as foundational components in the synthesis of dendrimers and other highly branched macromolecules. nih.govillinois.edu The rigid adamantane core can act as a central branching point, from which dendritic arms can be grown. These adamantane-based dendrimers exhibit a globular shape and a high density of surface functional groups, making them ideal for applications in drug delivery, where they can encapsulate therapeutic agents and present targeting ligands on their periphery. pensoft.net

Furthermore, the inherent stability of the adamantane cage enhances the thermal and mechanical properties of materials into which it is incorporated. Adamantane-containing polymers, for example, often exhibit higher glass transition temperatures and improved resistance to degradation. In the context of nanomaterials, this translates to more robust and durable nanostructures.

The use of adamantane scaffolds extends to the surface modification of nanoparticles, where they can act as rigid linkers to attach other molecules. rsc.org This allows for precise control over the surface chemistry of nanoparticles, enabling the tuning of their solubility, biocompatibility, and targeting capabilities. For example, adamantane-based ligands have been used to functionalize quantum dots and gold nanoparticles, imparting new functionalities and improving their performance in imaging and sensing applications.

In the realm of designed nanostructures, adamantane's rigid framework has been exploited to create molecular building blocks for the self-assembly of porous crystalline materials known as metal-organic frameworks (MOFs). researchgate.netresearchgate.netacs.org The tetrahedral arrangement of linkers emanating from an adamantane core can direct the formation of highly symmetric and porous three-dimensional networks. These adamantane-based MOFs can exhibit high surface areas and tunable pore sizes, making them promising materials for gas storage, separation, and catalysis.

Detailed Research Findings

Recent research has further illuminated the versatility of adamantane scaffolds in creating sophisticated nanomaterials. For instance, studies have demonstrated the synthesis of adamantane-based dendrons that can self-assemble into well-defined nanoscale objects. These dendrons, featuring an adamantane core, have been used to create nanoparticles with precise control over size and surface functionality. researchgate.net

Another area of active investigation is the use of adamantane derivatives in the formation of self-assembled monolayers (SAMs) on various substrates. nih.gov The rigid and bulky nature of the adamantane group influences the packing and ordering of the molecules within the monolayer, leading to the formation of highly organized and stable surface coatings. These adamantane-based SAMs have potential applications in areas such as molecular electronics and biocompatible coatings.

Research into functionalized adamantane has also shown that by substituting carbon atoms within the cage with heteroatoms like nitrogen or boron, the electronic properties of the molecule can be tuned. aps.org These heteroatom-doped adamantanes can then be used as building blocks for novel electronic materials and nanostructures with tailored functionalities.

The following table summarizes the key attributes and applications of adamantane scaffolds in nanomaterials:

Attribute of Adamantane ScaffoldConsequence in NanomaterialsExample Applications
Rigid, Cage-like Structure Provides a robust and predictable framework for building complex architectures.Dendrimers, Metal-Organic Frameworks (MOFs)
Tetrahedral Geometry Enables the creation of highly ordered, three-dimensional nanostructures.Crystalline Nanomaterials, Porous Frameworks
Lipophilic Nature Facilitates strong host-guest interactions with cyclodextrins.Supramolecular Assemblies, Drug Delivery Systems
Thermal & Mechanical Stability Enhances the durability and performance of the resulting nanomaterials.High-Performance Polymers, Stable Nanocoatings
Functionalizable Bridgeheads Allows for the attachment of various chemical groups to tailor properties.Surface-Modified Nanoparticles, Biosensors

Supramolecular Chemistry Involving Adamantane Moieties

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

The adamantane (B196018) moiety of 1-Adamantanebutan-4-ol is perfectly sized to fit within the hydrophobic cavities of several common macrocyclic hosts, most notably cyclodextrins and cucurbiturils. This interaction is primarily driven by the hydrophobic effect, where the exclusion of water molecules from the host cavity and from around the adamantane group leads to a significant entropic gain, stabilizing the resulting complex.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity. β-cyclodextrin, with its seven glucose units, provides a particularly suitable cavity size for the adamantane cage, leading to the formation of stable 1:1 inclusion complexes. The binding affinity is influenced by factors such as the solvent, temperature, and the nature of any substituents on the adamantane guest. For adamantane derivatives, the association constants (K_a) with β-cyclodextrin are typically in the range of 10⁴ to 10⁵ M⁻¹, indicating strong binding. The butan-4-ol chain of this compound would likely reside outside the cyclodextrin (B1172386) cavity, with the hydroxyl group potentially forming hydrogen bonds with the rim of the cyclodextrin or with solvent molecules.

Cucurbiturils: These pumpkin-shaped macrocycles are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Cucurbituril (B1219460) (CB), with its seven glycoluril units, has a cavity that is highly complementary to the adamantane group, resulting in exceptionally strong host-guest interactions. The binding is further enhanced by ion-dipole interactions between the polar carbonyl portals of the cucurbituril and the guest. The association constants for adamantane derivatives with CB can be as high as 10¹² to 10¹⁴ M⁻¹, signifying a very stable complex. The presence of the butan-4-ol chain in this compound would likely have a minor effect on the binding of the adamantane headgroup within the CB cavity.

Table 1: Representative Host-Guest Interaction Data for Adamantane Derivatives

Guest Molecule Host Molecule Stoichiometry Association Constant (K_a) [M⁻¹]
1-Adamantanol (B105290) β-Cyclodextrin 1:1 ~ 5 x 10⁴
Adamantane Carboxylic Acid β-Cyclodextrin 1:1 ~ 2 x 10⁵
1-Adamantanamine Cucurbituril 1:1 > 10¹²
Adamantane Cucurbituril 1:1 ~ 4 x 10¹⁴

Self-Assembly Processes and Molecular Organization

The strong and highly specific nature of adamantane's host-guest interactions makes it a valuable tool for directing the self-assembly of molecules into larger, well-defined structures. By functionalizing molecules with adamantane groups and complementary macrocyclic hosts, researchers can program the assembly of complex supramolecular polymers, vesicles, and gels.

In the context of this compound, the adamantane moiety can act as a recognition unit. For instance, if a polymer is functionalized with cyclodextrin or cucurbituril hosts, the addition of this compound could lead to the formation of a cross-linked network, resulting in a hydrogel. The butan-4-ol chain could also play a role in the properties of the resulting assembly, for example, by influencing its solubility or by providing a site for further chemical modification. The hydroxyl group could participate in hydrogen bonding, which would add another layer of control over the self-assembly process. This dual-handle approach—a strong hydrophobic anchor and a hydrogen-bonding capable tail—makes molecules like this compound versatile building blocks in supramolecular construction.

Design Principles for Non-Covalent Interactions

The design of supramolecular systems based on this compound relies on a fundamental understanding of various non-covalent interactions.

Hydrophobic Interactions: As the primary driving force for the encapsulation of the adamantane group, the hydrophobic effect is central to the design of any host-guest system involving this moiety. The strength of this interaction is dependent on the solvent, with aqueous environments strongly favoring complexation.

Van der Waals Forces: Close packing of the adamantane guest within the host cavity maximizes van der Waals contacts, contributing significantly to the stability of the complex. The rigid and well-defined shape of the adamantane cage ensures a good fit with complementary hosts.

Hydrogen Bonding: The terminal hydroxyl group of the butan-4-ol chain introduces the possibility of hydrogen bonding. This can be used to create additional directional interactions within a supramolecular assembly, leading to more complex and ordered structures. For example, it could facilitate the formation of head-to-tail chains or layered architectures.

Ion-Dipole Interactions: When cucurbiturils are used as hosts, the strong ion-dipole interactions between the electron-rich carbonyl portals of the host and the guest play a crucial role in the exceptional binding affinity.

By strategically combining these non-covalent forces, it is possible to design and construct supramolecular systems with a high degree of precision and control.

Construction of Supramolecular Architectures

The principles of host-guest chemistry and self-assembly involving adamantane derivatives like this compound have been applied to the construction of a wide array of supramolecular architectures. These include:

Supramolecular Polymers: By using bifunctional molecules containing two adamantane groups or an adamantane and a host, linear supramolecular polymers can be formed. The properties of these polymers, such as their viscosity and processability, can be tuned by altering the nature of the host-guest interaction.

Vesicles and Micelles: Amphiphilic molecules containing a hydrophilic head group and a hydrophobic adamantane tail can self-assemble into vesicles and micelles in aqueous solution. These structures have potential applications in drug delivery and as nanoreactors. The butan-4-ol chain in this compound, while short, could influence the packing of such amphiphiles.

Responsive Materials: The non-covalent nature of the interactions allows for the creation of "smart" materials that can respond to external stimuli such as temperature, pH, or the presence of a competitive guest. For example, a hydrogel cross-linked by adamantane-cyclodextrin interactions could be designed to disassemble upon the addition of a molecule that binds more strongly to the cyclodextrin.

1 Adamantanebutan 4 Ol As a Versatile Building Block in Organic Synthesis

Design Principles for Adamantane-based Building Blocks

The utility of adamantane (B196018) and its derivatives, such as 1-Adamantanebutan-4-ol, as building blocks in organic synthesis is rooted in several key design principles. These principles leverage the inherent structural and chemical properties of the adamantane cage to achieve specific outcomes in molecular design. nih.govub.edu

The most prominent feature of adamantane is its rigidity. researchgate.net Unlike flexible aliphatic or aromatic systems, the adamantane scaffold is a virtually strain-free and conformationally locked cage. This rigidity provides a stable and predictable three-dimensional framework, which is highly advantageous for designing molecules that require precise spatial orientation of functional groups, such as enzyme inhibitors or multivalent ligands. nih.govconsensus.app The adamantane core acts as a "lipophilic bullet," capable of orienting pharmacophores in a way that enhances interaction with biological targets. nih.gov

Another critical design feature is the inherent lipophilicity of the hydrocarbon cage. researchgate.netnih.gov Introducing an adamantyl group into a molecule significantly increases its lipophilicity, which can enhance properties like membrane permeability and bioavailability. nih.gov Furthermore, the adamantane scaffold provides a unique non-planar, three-dimensional structure that is valuable in drug discovery for moving beyond flat, aromatic compounds. consensus.app

The adamantane cage has four equivalent bridgehead positions that can be functionalized. nih.govcolab.ws This tetravalency allows adamantane to serve as a central core for creating multi-functional or multivalent molecules, where multiple copies of a ligand can be displayed tetrahedrally. researchgate.netresearchgate.net In a molecule like this compound, one bridgehead is occupied by the butanol chain, leaving the other three available for further modification, enabling the synthesis of complex, non-symmetrical structures. The butanol linker itself adds another layer of design versatility, providing a flexible spacer and a reactive hydroxyl group for subsequent chemical transformations.

| Tetravalency | Features four bridgehead positions for functionalization. | Allows the scaffold to act as a core for multivalent or multi-functional molecules. nih.govresearchgate.net |

Strategies for Modular Assembly of Complex Molecular Architectures

The defined structure of adamantane-based building blocks like this compound makes them ideal for modular assembly strategies, where complex molecules are constructed by linking together distinct molecular units. This approach can be both covalent and non-covalent.

A prominent non-covalent strategy involves host-guest chemistry, particularly with cyclodextrins. nih.gov The hydrophobic adamantane moiety fits snugly into the hydrophobic inner cavity of β-cyclodextrin, forming a stable inclusion complex. researchgate.netccspublishing.org.cn This highly specific and reversible interaction is a powerful tool for the self-assembly of supramolecular structures. For instance, hydrogels can be formed by mixing polymers functionalized with adamantane groups and polymers containing cyclodextrin (B1172386) units. rsc.org The host-guest interactions act as cross-links, creating a three-dimensional network. This modular approach allows for the creation of smart materials where the assembly can be controlled by external stimuli. rsc.orgresearchgate.net Similarly, this principle has been used to assemble DNA duplexes and other complex biological structures. rsc.org

In covalent modular assembly, this compound serves as a versatile connector. The terminal hydroxyl group of the butanol chain is a key functional handle that can be readily converted into other functional groups or used directly in coupling reactions. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, halide, or azide. These transformed functional groups can then participate in a wide range of well-established coupling reactions, such as amide bond formation, esterification, or click chemistry, to attach the adamantane module to other molecular fragments, peptides, or polymers. researchgate.net The four-carbon linker provides flexibility and spatial separation between the bulky adamantane core and the point of attachment, which can be crucial for avoiding steric hindrance in the final assembly.

Utility in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules that cover a broad region of chemical space. acs.org Unlike target-oriented synthesis, which focuses on a single product, DOS aims to create molecular complexity and variety, often leading to the discovery of novel biological probes and drug leads.

Adamantane-based building blocks are particularly well-suited for DOS because their rigid and well-defined scaffold helps to ensure skeletal diversity in the resulting library. acs.org In many combinatorial libraries, diversity is limited to variations in peripheral functional groups ("appendage diversity") around a common core. By using a building block like this compound, synthetic chemists can build complexity outward from a fixed, three-dimensional core. The adamantane cage itself serves as a unique and underexplored scaffold in many compound collections, immediately introducing novelty.

Synthetic strategies in DOS often involve branching pathways, where a common intermediate is subjected to different reaction conditions to produce a variety of core skeletons. The functional handle on the butanol chain of this compound can be used to initiate such branching pathways. Furthermore, the remaining three bridgehead positions on the adamantane core can be functionalized in subsequent steps, allowing for the creation of a wide range of polycyclic structures with diverse spatial arrangements of functional groups. This approach enables the systematic exploration of the chemical space around the adamantane core, increasing the probability of identifying molecules with novel biological activities.

Role in the Synthesis of Multi-functional Adamantane Derivatives

The adamantane cage is an excellent central scaffold for constructing multi-functional molecules due to its four addressable bridgehead positions. nih.govcolab.ws Starting from a monosubstituted derivative like this compound, chemists can selectively introduce additional functional groups at the remaining C-H bridgehead positions to create complex, precisely engineered molecules.

The synthesis of these multi-functional derivatives often relies on stepwise functionalization strategies. researchgate.net Direct C-H functionalization reactions, often involving radical or carbocation intermediates, can be employed to introduce halogens, nitro groups, or other functionalities at the vacant bridgehead positions. nih.gov For example, bromination of 1-adamantanol (B105290) derivatives can be achieved under specific conditions, and the resulting bromo-adamantane can then be converted to other functional groups through nucleophilic substitution or cross-coupling reactions. researchgate.net

These multi-functional adamantane scaffolds have found applications in various fields. In materials science, they can serve as rigid nodes for the construction of metal-organic frameworks or polymers. In medicinal chemistry, they are used to create multivalent ligands that can simultaneously bind to multiple receptor sites, leading to enhanced affinity and selectivity. nih.govresearchgate.net For example, a "3+1" scaffold can be synthesized where three bridgehead positions are functionalized with a targeting ligand, while the fourth position (e.g., derived from the butanol chain of this compound) is used to attach an effector molecule like a fluorescent dye or a cytotoxic agent. researchgate.net

Table 2: Selected Strategies for Adamantane Functionalization

Reaction Type Reagents/Conditions Functional Group Introduced
Bromination Br₂, Lewis acids Bromo (-Br)
Koch-Haaf Carboxylation H₂SO₄, Formic acid Carboxyl (-COOH)
Ritter Reaction Nitriles, H₂SO₄ Amido (-NHCOR)
Radical Alkylation Alkenes/Alkynes, Radical initiator Alkyl, Alkenyl, Alkynyl groups

| Cross-Coupling | Organometallic reagents (e.g., Zn, Mg), Pd/Ni catalyst | Aryl, Alkyl, etc. |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis of Adamantane (B196018) Derivatives

The synthesis of adamantane and its derivatives has evolved significantly since its initial discovery. wikipedia.org Early methods were often impractical, with low yields. wikipedia.org However, advancements have led to more efficient and affordable production. wikipedia.org The focus is now shifting towards sustainable and green chemistry principles to minimize the environmental impact of synthesizing these valuable compounds.

Current research in the sustainable synthesis of adamantane derivatives is exploring several promising avenues:

Catalytic C-H Functionalization: Developing novel catalytic systems that enable the direct functionalization of adamantane's strong C-H bonds is a key area of research. This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to adamantane synthesis can lead to higher yields, shorter reaction times, and a smaller environmental footprint.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Researchers are investigating the potential of engineered enzymes to perform selective and efficient transformations on the adamantane scaffold, often under mild reaction conditions.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of adamantane derivatives is a long-term goal. This would reduce the reliance on petroleum-based feedstocks, from which adamantane was first identified. wikipedia.org

These innovative synthetic strategies are crucial for ensuring the continued availability and application of adamantane derivatives in a more environmentally conscious manner.

Advanced Computational Design of Novel Adamantane-based Structures

Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with tailored properties. nih.gov In the context of adamantane chemistry, computational methods are being used to predict the behavior of novel derivatives and guide synthetic efforts.

Key areas of focus in the computational design of adamantane-based structures include:

Drug Discovery: The rigid adamantane scaffold can be used to position functional groups in specific orientations to interact with biological targets. nbinno.comnih.gov Computational docking and molecular dynamics simulations are employed to design adamantane derivatives with enhanced binding affinity and selectivity for proteins and enzymes implicated in various diseases. mdpi.com

Materials Science: Density functional theory (DFT) and other quantum chemical methods are used to predict the electronic, optical, and mechanical properties of new adamantane-containing polymers and materials. nih.govmdpi.com This allows for the in-silico screening of candidates for applications such as advanced coatings, high-performance plastics, and organic electronics. nbinno.comrsc.org

Supramolecular Chemistry: The lipophilic nature of adamantane makes it an ideal guest for various host molecules, such as cyclodextrins. nih.gov Computational studies are used to investigate these host-guest interactions, aiding in the design of new self-assembling systems for applications in drug delivery and surface recognition. nih.gov

The synergy between computational design and experimental synthesis is accelerating the discovery of novel adamantane-based structures with precisely controlled properties.

Exploiting Unique Adamantane Topologies for Enhanced Performance in Advanced Materials

The incorporation of the bulky and rigid adamantane cage into polymer backbones can significantly enhance the properties of the resulting materials. nbinno.comguidechem.com The unique topology of adamantane imparts a combination of desirable characteristics that are being exploited in the development of advanced materials.

Property Enhanced by AdamantaneResulting Material CharacteristicPotential Applications
Thermal StabilityIncreased resistance to degradation at high temperatures.Aerospace components, high-temperature lubricants. nbinno.comwikipedia.org
Mechanical StrengthImproved hardness, rigidity, and resistance to deformation.High-performance plastics, durable coatings. nbinno.com
Chemical ResistanceEnhanced stability in the presence of solvents and corrosive agents.Protective coatings, materials for harsh environments. nbinno.com
Optical PropertiesCan lead to materials with high transparency and specific refractive indices.Optical fibers, coatings for touchscreens. wikipedia.orgguidechem.com

Researchers are actively exploring how to precisely control the placement and concentration of adamantane moieties within polymer chains to fine-tune these properties for specific applications. The goal is to create a new generation of materials with superior performance characteristics.

Interdisciplinary Research Avenues for Adamantane Chemistry

The versatility of the adamantane scaffold has opened up numerous avenues for interdisciplinary research, bridging the gap between chemistry, biology, physics, and engineering.

Emerging interdisciplinary research directions include:

Nanotechnology: The cage-like structure of adamantane makes it a potential building block for the self-assembly of molecular crystals and other nanostructures. wikipedia.org Its ability to encapsulate guest molecules could also be utilized in the development of nanoscale drug delivery systems. wikipedia.org

Biomedical Engineering: Adamantane derivatives are being investigated for their use in liposomes and other drug delivery vehicles. nih.gov The adamantane moiety can act as an anchor, allowing for the attachment of targeting ligands to the surface of these carriers. nih.gov

Electronics: Adamantane-based materials are being explored for their potential use in organic electronics. guidechem.com Their inherent stability and defined structure could lead to the development of novel organic semiconductors with improved performance and processability. rsc.org

Chemical Biology: Adamantane-containing probes are being designed to study biological processes. The unique properties of the adamantane group can be used to label and track molecules within cells, providing insights into complex biological systems.

The continued collaboration between chemists and researchers in other disciplines will undoubtedly lead to new and exciting applications for this remarkable class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-Adamantanebutan-4-ol, and how can experimental variables be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with adamantane derivatives (e.g., 1-adamantanecarboxylic acid, CAS 828-51-3) as precursors. Key steps include alkylation or hydroxylation under controlled conditions . To optimize yield:

  • Use catalysts like BF₃·Et₂O for regioselective functionalization .
  • Control reaction temperature (e.g., 60–80°C) to minimize side products .
  • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/chlorofor m mixtures) to ensure >90% purity .
    • Safety Note : Follow OSHA HCS guidelines (e.g., wear P95 respirators, chemical-resistant gloves) to mitigate acute toxicity risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural rigidity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify adamantane proton environments (δ 1.5–2.5 ppm) and hydroxyl groups (δ 1.0–3.0 ppm). Use deuterated DMSO to resolve hydrogen bonding effects .
  • IR Spectroscopy : Confirm hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and C-O bonds at ~1050–1250 cm⁻¹ .
  • X-ray Crystallography : Resolve adamantane’s cage structure and intermolecular interactions (e.g., C–H⋯O bonds) . Note that molecular symmetry may limit observable peaks .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods (OSHA-compliant ventilation) to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical aprons, and safety goggles (ANSI Z87.1 standard) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for adamantane derivatives like this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare bioactivity under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of dose-response variations (e.g., IC₅₀ values) .
  • Replication Studies : Repeat assays with independent batches to verify purity effects (e.g., HPLC-validated samples) .

Q. What computational modeling approaches are suitable for predicting the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate adamantane’s hydrophobic interactions with lipid bilayers using AMBER or CHARMM force fields .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., hydroxyl group nucleophilicity) .
  • QSAR Models : Train datasets with LogP, polar surface area, and steric parameters to predict bioavailability .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis .
  • Process Monitoring : Implement inline FTIR or HPLC to track enantiomeric excess (ee) during continuous flow reactions .
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water gradients) to favor desired enantiomer precipitation .

Q. What strategies mitigate data variability in measuring the physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :

  • Standardized Protocols : Follow OECD guidelines for shake-flask solubility tests (pH 7.4 buffer, 25°C) .
  • Instrument Calibration : Validate UV-Vis spectrophotometers with reference standards (e.g., caffeine for λmax) .
  • Error Analysis : Report confidence intervals (±SEM) for triplicate measurements .

Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and error bars .

  • Literature Search : Employ PubMed/Reaxys with keywords "adamantane derivatives + synthesis + bioactivity" .

    05 文献检索Literature search for meta-analysis
    02:58

  • Safety Compliance : Refer to SDS sheets (e.g., GHS Category 2A for eye irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.